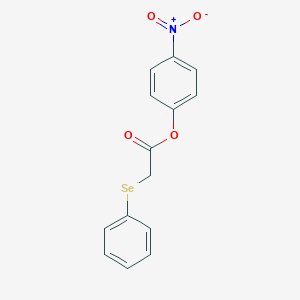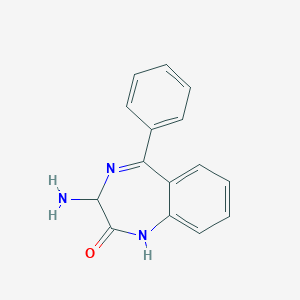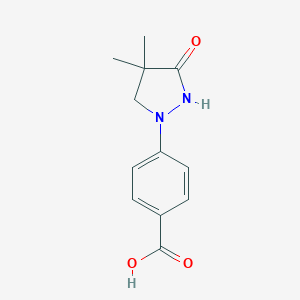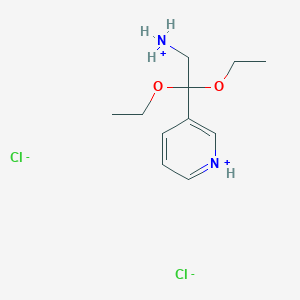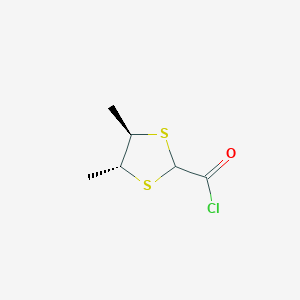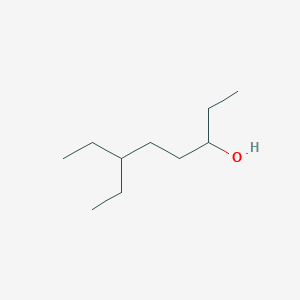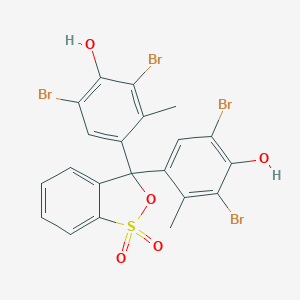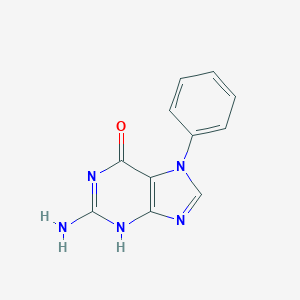
N(7)-Phenylguanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(7)-Phenylguanine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a modified form of guanine, one of the four nucleotide bases that make up DNA. N(7)-Phenylguanine has been found to have a unique set of properties that make it useful for a variety of applications, including as a tool for studying DNA repair mechanisms and as a potential therapeutic agent for certain types of cancer.
作用机制
The mechanism of action of N(7)-Phenylguanine involves its ability to inhibit the activity of certain enzymes that are involved in DNA repair. Specifically, the compound has been found to inhibit the activity of the enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which repairs DNA damage caused by alkylating agents. By inhibiting this enzyme, N(7)-Phenylguanine prevents the repair of DNA damage, leading to cell death.
生化和生理效应
N(7)-Phenylguanine has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit DNA repair enzymes, the compound has been found to have anti-inflammatory properties and to modulate the activity of certain neurotransmitters in the brain. These effects may have potential therapeutic applications in a variety of conditions, including cancer, neurodegenerative diseases, and psychiatric disorders.
实验室实验的优点和局限性
N(7)-Phenylguanine has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in research. It also has a unique set of properties that make it useful for studying DNA repair mechanisms and for developing new cancer treatments.
However, there are also limitations to the use of N(7)-Phenylguanine in lab experiments. The compound can be toxic at high concentrations, which can limit its use in certain types of assays. It also has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
未来方向
There are a number of potential future directions for research on N(7)-Phenylguanine. One area of interest is the development of new cancer treatments based on the compound's ability to selectively target cancer cells. Another area of interest is the use of N(7)-Phenylguanine as a tool for studying DNA repair mechanisms and for developing new drugs that target these mechanisms.
In addition, there is ongoing research into the biochemical and physiological effects of N(7)-Phenylguanine, including its potential use in the treatment of neurodegenerative diseases and psychiatric disorders. As our understanding of the compound's properties and mechanisms of action continues to grow, it is likely that new applications for N(7)-Phenylguanine will be discovered, making it an important area of research for years to come.
合成方法
N(7)-Phenylguanine can be synthesized through a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from basic building blocks. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the compound from simpler precursors.
科学研究应用
N(7)-Phenylguanine has been used extensively in scientific research for a variety of applications. One of its primary uses is as a tool for studying DNA repair mechanisms. The compound has been found to inhibit the activity of certain enzymes that are involved in repairing damaged DNA, allowing researchers to better understand how these enzymes work and how they can be targeted for therapeutic purposes.
N(7)-Phenylguanine has also been investigated as a potential therapeutic agent for certain types of cancer. The compound has been found to selectively target cancer cells, causing them to undergo apoptosis (cell death) while leaving healthy cells unaffected. This makes it a promising candidate for the development of new cancer treatments.
属性
CAS 编号 |
110718-94-0 |
|---|---|
产品名称 |
N(7)-Phenylguanine |
分子式 |
C11H9N5O |
分子量 |
227.22 g/mol |
IUPAC 名称 |
2-amino-7-phenyl-1H-purin-6-one |
InChI |
InChI=1S/C11H9N5O/c12-11-14-9-8(10(17)15-11)16(6-13-9)7-4-2-1-3-5-7/h1-6H,(H3,12,14,15,17) |
InChI 键 |
IGBMZHXVCJHQOL-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C(=O)N=C(N3)N |
SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C(=O)NC(=N3)N |
规范 SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C(=O)N=C(N3)N |
同义词 |
N(7)-phenylguanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



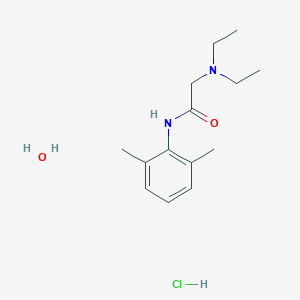
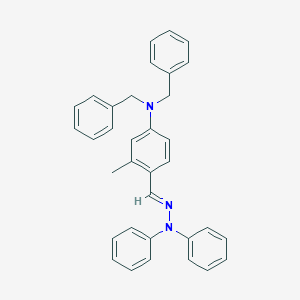
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
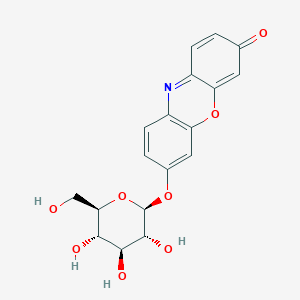
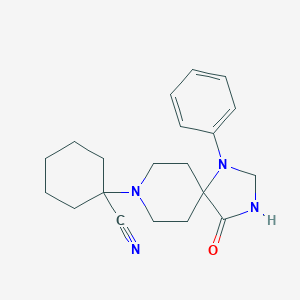
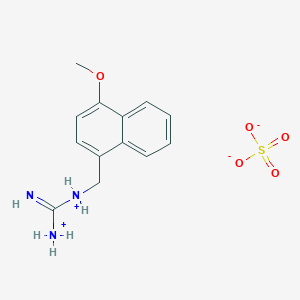
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
